2-Aminobenzothiazole Hydrochloride

Description

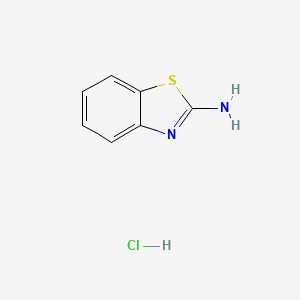

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQOZTASNGWDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94787-08-3 | |

| Record name | 2-Aminobenzothiazole Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminobenzothiazole Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Aminobenzothiazole Hydrochloride, a key molecular entity in the landscape of medicinal chemistry. We will delve into its fundamental chemical properties, structural intricacies, synthesis, and its pivotal role as a versatile scaffold for the development of novel therapeutic agents. The insights presented herein are curated for researchers, scientists, and drug development professionals, blending established scientific principles with field-proven applications.

Section 1: Molecular Structure and Physicochemical Profile

2-Aminobenzothiazole (2-ABT) is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a critical amino group at the 2-position.[1] This amino group is an active and useful functionality, enhancing the molecule's reactivity and providing a key site for synthetic modifications.[1][2] The hydrochloride salt, this compound, is formed by the protonation of this exocyclic amino group, which typically enhances solubility in aqueous media, a desirable property for biological screening and formulation.

The planarity of the benzothiazole ring system is a key structural feature, contributing to its ability to interact with various biological targets through mechanisms like π-π stacking.[3]

Chemical Structure of this compound

The structure consists of the bicyclic 2-aminobenzothiazole cation and a chloride anion.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, purification, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂S | [4] |

| Molecular Weight | 186.66 g/mol | [4] |

| CAS Number | 94787-08-3 | [4] |

| Appearance | White to almost white crystalline powder | [5] |

| IUPAC Name | 1,3-benzothiazol-2-amine;hydrochloride | [4] |

| Melting Point | 127-130 °C (for free base) | [6] |

| Solubility | Soluble in polar solvents like DMSO, Methanol | [7] |

Table 1: Core Physicochemical Properties.

Spectroscopic analysis is indispensable for confirming the structure and purity of the compound.

| Technique | Characteristic Data | Interpretation | Source |

| ¹H NMR | ~7.85 ppm (br s, -NH₂), 6.90-7.70 ppm (m, Ar-H) | Broad singlet for exchangeable amine protons; multiplet for aromatic protons. | [8] |

| ¹³C NMR | ~167 ppm (C2), 110-152 ppm (Ar-C) | Downfield shift for C2 carbon due to attachment to two heteroatoms; aromatic carbons in the typical range. | [8] |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), ~1630 (N-H bend), ~1560 (C=N stretch) | Characteristic peaks for the primary amine and the thiazole ring system. | [7][8] |

| Mass Spec (ESI) | m/z 151.03 [M+H]⁺ (for free base) | Corresponds to the protonated free base, C₇H₇N₂S⁺. | [7][8] |

Table 2: Key Spectroscopic Data for the 2-Aminobenzothiazole Core.

Section 2: Synthesis and Reactivity

The synthesis of the 2-aminobenzothiazole scaffold is well-established, with several methodologies available to medicinal chemists. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

Common Synthetic Pathway: The Hugerschoff Reaction

A classic and reliable method involves the cyclization of an arylthiourea.[9] This process typically involves the reaction of a substituted aniline with a thiocyanate salt to form the corresponding phenylthiourea, followed by an oxidative cyclization, often using bromine. The resulting 2-aminobenzothiazole free base can then be readily converted to its hydrochloride salt.

Caption: Generalized workflow for the synthesis of 2-Aminobenzothiazole HCl.

Experimental Protocol: Synthesis from Phenylthiourea

This protocol is a representative example based on established literature procedures.[9]

-

Preparation of Phenylthiourea: Aniline (0.25 mol) is warmed with concentrated HCl (0.25 mol). A saturated solution of ammonium thiocyanate (0.12 mol) is added to the warm mixture with constant shaking. The resulting solid phenylthiourea is filtered, washed with water, and recrystallized from distilled water.

-

Oxidative Cyclization: The purified phenylthiourea (0.5 mol) is slurried in chloroform. A 5% bromine solution in chloroform is added dropwise until a persistent orange-red color is observed. The reaction is left to proceed overnight.

-

Isolation of Free Base: The resulting hydrobromide salt is filtered and washed with chloroform. It is then dissolved in alcohol and basified with 10% ammonium hydroxide (NH₄OH) to precipitate the 2-aminobenzothiazole free base.

-

Formation of Hydrochloride Salt: The filtered, washed, and dried 2-aminobenzothiazole is dissolved in a minimal amount of ethanol. A solution of hydrochloric acid in ethanol is added dropwise with stirring until precipitation is complete. The this compound is then collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Validation: The final product's identity and purity must be confirmed using the analytical methods described in Section 1.2 (e.g., NMR, melting point). This step is crucial for a self-validating protocol.

Section 3: A Privileged Scaffold in Drug Discovery

The 2-ABT core is termed a "privileged scaffold" because its structure can be modified to bind to a wide range of distinct biological targets, leading to compounds with diverse pharmacological activities.[2][3] Its derivatives have shown significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][10]

Application in Oncology: Kinase Inhibition

A substantial body of research has focused on 2-ABT derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1] Targets include VEGFR-2, EGFR, and PI3K, making this scaffold highly valuable for developing targeted cancer therapies.[1][11]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Several 2-ABT derivatives have been developed to target key kinases within this pathway, particularly PI3Kα.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-ABT derivatives.

The causality behind this application lies in the scaffold's ability to be decorated with functional groups that can fit into the ATP-binding pocket of these kinases, acting as competitive inhibitors. The nitrogen and sulfur atoms of the core can form crucial hydrogen bonds and other interactions with amino acid residues in the active site.[1]

Section 4: Analytical and Quality Control Protocols

Rigorous analytical characterization is paramount to ensure the quality and reproducibility of research involving this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes both the salt and potential organic impurities).

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).

-

Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum.

-

Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze the chemical shifts and coupling constants to confirm the aromatic substitution pattern and the presence of the amine group. Verify the number of unique carbon signals in the ¹³C spectrum against the expected structure.[8]

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase, typically a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL. Create a dilution to a final concentration of ~10-100 µg/mL.

-

Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength where the benzothiazole chromophore absorbs strongly (e.g., ~254 nm or ~280 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp peak.

Section 5: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][12] The free base may be harmful if swallowed (H302).[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[13]

Conclusion

This compound represents more than just a chemical reagent; it is a foundational building block in the quest for novel therapeutics. Its robust synthesis, versatile reactivity, and the proven ability of its derivatives to modulate key biological pathways underscore its status as a privileged scaffold. This guide has provided a technical framework covering its structure, properties, synthesis, and applications, grounded in authoritative scientific literature. For researchers in drug discovery, a thorough understanding of this scaffold's chemistry and biological potential is a critical asset in the rational design of the next generation of medicines.

References

- International Advanced Journal of Engineering, Science and Management (IAJESM). (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges.

- Zhang, L., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry.

- Siddiqui, N., et al. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, Sec B.

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. National Center for Biotechnology Information.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

- Fisher Scientific. (2025). 2-Aminobenzothiazole - SAFETY DATA SHEET.

- Georganics Ltd. (2012). 2-AMINOBENZOTHIAZOLE Safety Data Sheet.

- Abdelgawad, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences.

- MilliporeSigma. (2022). 2-Aminobenzothiazole - SAFETY DATA SHEET.

- ResearchGate. (2025). 2-Aminobenzothiazoles in anticancer drug design and discovery.

- Singh, A., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical Research & Science.

- Kurbatova, S. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin.

- PubMed. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Library of Medicine.

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iajesm.in [iajesm.in]

- 4. This compound | C7H7ClN2S | CID 3027575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 94787-08-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. 2-Aminobenzothiazole for synthesis 136-95-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. geneseo.edu [geneseo.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Hugershoff Reaction for 2-Aminobenzothiazole Synthesis

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocycle, comprising a benzene ring fused to a thiazole ring, is a structural feature in numerous pharmacologically active agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective therapies.[3][4][5] Notable examples include Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), and Frentizole, an antiviral and immunosuppressive agent.[2][5][6]

Given its significance, the efficient and reliable synthesis of the 2-aminobenzothiazole nucleus is of paramount importance to researchers in drug development. Among the classical methods, the Hugershoff reaction remains a fundamental and widely taught transformation, offering a direct route from readily available precursors. This guide provides a detailed exploration of its core principles, mechanistic underpinnings, and practical execution, tailored for scientists and professionals in the field.

Core Principles of the Hugershoff Reaction

The Hugershoff reaction, in its archetypal form, is the oxidative cyclization of an N-arylthiourea to form a 2-aminobenzothiazole.[7][8] The reaction is characterized by the intramolecular formation of a carbon-sulfur bond, driven by an electrophilic halogenating agent, most classically bromine, in an acidic medium like acetic acid or chloroform.[6][9]

A common and practical variation of this method involves the in situ formation of the arylthiourea intermediate from a corresponding aniline and a thiocyanate salt (such as potassium or ammonium thiocyanate), which then cyclizes without isolation.[10][11] This one-pot approach enhances the reaction's efficiency and is frequently employed in modern synthetic protocols.

The Reaction Mechanism: A Stepwise Causal Analysis

Understanding the mechanism of the Hugershoff reaction is critical for optimizing reaction conditions and troubleshooting potential side reactions. The process can be dissected into three distinct, logical steps:

-

Electrophilic Attack on Sulfur: The reaction initiates with the attack of the electrophilic bromine on the electron-rich sulfur atom of the arylthiourea. Sulfur, being a soft nucleophile, readily reacts with the soft electrophile (Br₂), leading to the formation of a bromosulfonium-like intermediate. This step is crucial as it activates the sulfur for the subsequent cyclization.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The key ring-forming event follows. The activated sulfur-containing group is now a potent electrophile. The ortho-position of the aryl ring, acting as a nucleophile, attacks the sulfur atom in an intramolecular electrophilic aromatic substitution. This cyclization forges the critical C-S bond and creates the five-membered thiazole ring, resulting in a non-aromatic, protonated intermediate.

-

Aromatization: The final step is a rapid deprotonation event to restore the aromaticity of the benzene ring. The loss of a proton (and subsequent elimination of HBr) yields the thermodynamically stable 2-aminobenzothiazole product.

The following diagram illustrates this mechanistic pathway.

Caption: The Hugershoff reaction mechanism.

A Validated Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol details a representative synthesis using the common one-pot approach starting from an aniline. The procedure is designed to be self-validating, with clear steps for reaction control, work-up, and purification.

Objective: To synthesize 2-amino-6-methylbenzothiazole from p-toluidine.

Materials & Equipment:

-

Reagents: p-Toluidine, Ammonium thiocyanate (NH₄SCN), Glacial acetic acid, Bromine (Br₂), Ethanol (95%), Sodium bisulfite (NaHSO₃) solution (10% aqueous).

-

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, ice bath, Buchner funnel and flask, standard laboratory glassware.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine p-toluidine (0.1 mol), ammonium thiocyanate (0.12 mol), and 100 mL of glacial acetic acid.

-

Formation of Arylthiourea: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the N-(4-methylphenyl)thiourea intermediate.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Oxidative Cyclization: Prepare a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the cooled, stirring reaction mixture via the dropping funnel over a period of 45-60 minutes. Causality Check: Slow, dropwise addition is critical to dissipate the heat from the exothermic reaction and to minimize the formation of brominated aromatic byproducts. The temperature should be maintained below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation (Work-up): Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The crude product hydrobromide salt will precipitate. To remove any unreacted bromine, add a 10% aqueous solution of sodium bisulfite until the orange color disappears.

-

Neutralization & Filtration: Neutralize the solution by carefully adding concentrated ammonium hydroxide until the pH is ~8. This will precipitate the free base of the product. Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

-

Purification: The crude solid is purified by recrystallization from hot ethanol (approx. 95%) to yield pure, crystalline 2-amino-6-methylbenzothiazole.

Scope, Limitations, and Modern Alternatives

While robust, the Hugershoff reaction has specific constraints and has been complemented by modern methodologies.

-

Scope: The reaction is generally applicable to a wide range of anilines bearing both electron-donating and electron-withdrawing substituents.[12]

-

Limitations: The primary limitation is the potential for competitive electrophilic bromination of the aromatic ring, particularly when the para-position of the aniline is unsubstituted.[13] Over-bromination can lead to a mixture of products and reduce the yield of the desired 2-aminobenzothiazole.

-

Modern Variations: To circumvent the handling of hazardous liquid bromine and improve reaction control, alternative brominating agents like benzyltrimethylammonium tribromide (BTMAT) have been successfully employed.[14] Furthermore, other oxidizing systems such as N-iodosuccinimide (NIS) have been developed.[14] In recent years, transition-metal-catalyzed methods (using catalysts based on Ru, Pd, Cu, Fe) have emerged, offering milder reaction conditions and often superior functional group tolerance for the synthesis of 2-aminobenzothiazoles from arylthioureas or related precursors.[12][15]

Data Summary: Influence of Reaction Parameters

The choice of reagents and conditions significantly impacts the outcome of the Hugershoff synthesis.

| Parameter | Reagent/Condition | Rationale & Expected Outcome |

| Starting Material | Substituted Aniline | Substituent pattern dictates the final product. Electron density influences reactivity. |

| Thiocyanate Source | KSCN or NH₄SCN | Common, inexpensive sources for in situ thiourea formation.[10] |

| Oxidizing Agent | Bromine (Br₂) | The classical, highly effective but hazardous reagent.[7] |

| BTMAT, NIS | Solid, safer alternatives to liquid bromine, offering better stoichiometric control.[14] | |

| Solvent | Glacial Acetic Acid | Common acidic medium that facilitates the reaction steps.[10] |

| Chloroform | An alternative solvent used in the original Hugershoff reports.[9] | |

| Temperature | 0-10 °C (during addition) | Crucial for controlling exothermicity and preventing side reactions (e.g., ring bromination). |

Conclusion

The Hugershoff reaction is a foundational pillar in heterocyclic chemistry, providing a direct and effective pathway to the medicinally vital 2-aminobenzothiazole scaffold. Its straightforward mechanism, involving an electrophilic activation followed by an intramolecular cyclization, exemplifies key principles of organic synthesis. While modern catalytic methods now offer milder and often more versatile alternatives, a thorough understanding of the Hugershoff reaction—its execution, the causality behind its steps, and its limitations—remains an indispensable tool for researchers and professionals dedicated to the art and science of drug discovery.

References

- Khabnadideh, S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.

- Bentham Science Publishers. (n.d.). A Review on Synthesis of Benzothiazole Derivatives. Bentham Science.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre.

- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- Tadesse, S., et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science.

- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- International Academic Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.

- ResearchGate. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. ResearchGate.

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Benzothiazoles : A Review. ResearchGate.

- MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- Royal Society of Chemistry. (2015). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry.

- National Institutes of Health. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.

- ResearchGate. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate.

- ResearchGate. (n.d.). Illustration of the discrete steps involved in the production of 2-aminobenzothiazole from N-arylthiourea. ResearchGate.

- IGI Global. (n.d.). 2-aminobenzothiazole: Significance and symbolism. IGI Global.

- National Institutes of Health. (2017). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. PubMed Central.

- PubMed. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PubMed.

- ResearchGate. (n.d.). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. ResearchGate.

- ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,3-diarylthiourea with liquid bromine and chloroform. ResearchGate.

- Oriental Journal of Chemistry. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Oriental Journal of Chemistry.

- Royal Society of Chemistry. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.

Sources

- 1. iajesm.in [iajesm.in]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Bioactive Heterocycles: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole

This guide provides an in-depth exploration of the fundamental reaction mechanisms of 2-aminobenzothiazole, a privileged heterocyclic scaffold that serves as a cornerstone in the discovery of novel therapeutic agents. For researchers, medicinal chemists, and drug development professionals, a deep understanding of the synthesis and reactivity of this versatile nucleus is paramount for the rational design of new chemical entities with enhanced pharmacological profiles. This document moves beyond a mere recitation of synthetic procedures to elucidate the underlying mechanistic principles that govern the reactivity of 2-aminobenzothiazole, thereby empowering scientists to make informed decisions in their experimental designs.

The Synthetic Foundation: Accessing the 2-Aminobenzothiazole Core

The construction of the 2-aminobenzothiazole scaffold is the gateway to a vast chemical space of bioactive molecules. While numerous methods exist, they can be broadly categorized into classical oxidative cyclizations and modern transition-metal-catalyzed approaches.

The Hugershoff Reaction: A Classic Route via Oxidative Cyclization

The Hugershoff reaction, a long-established and reliable method, involves the oxidative cyclization of arylthioureas.[1] This reaction is a testament to the power of electrophilic chemistry in heterocyclic synthesis.

Mechanism of the Hugershoff Reaction:

The reaction is typically initiated by an oxidizing agent, most commonly bromine, in an acidic medium.[2] The mechanism proceeds through several key steps:

-

Electrophilic Attack: Bromine, the oxidizing agent, acts as an electrophile and is attacked by the electron-rich sulfur atom of the arylthiourea. This forms a sulfenyl bromide intermediate.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the arylthiourea then attacks the electrophilic sulfur atom in an intramolecular fashion. This cyclization step is the core of the benzothiazole ring formation.

-

Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final 2-aminobenzothiazole product.

Caption: Hugershoff reaction mechanism for 2-aminobenzothiazole synthesis.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline and Ammonium Thiocyanate [2]

-

Rationale: This protocol utilizes readily available starting materials. The in-situ formation of phenylthiourea from aniline and ammonium thiocyanate simplifies the procedure. Glacial acetic acid serves as both a solvent and a proton source to facilitate the reaction, while bromine acts as the oxidizing agent for the cyclization.

-

Procedure:

-

Dissolve equimolar amounts of aniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol containing a catalytic amount of concentrated hydrochloric acid.

-

To this solution, add bromine (0.05 mol) dissolved in glacial acetic acid dropwise with stirring.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry. Recrystallize from rectified spirit to obtain pure 2-aminobenzothiazole.

-

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Modern Approaches: Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles, offering milder reaction conditions and broader substrate scope.[3]

Mechanism of Copper-Catalyzed Synthesis from 2-Haloanilines and Isothiocyanates:

This method involves a copper-catalyzed intramolecular S-arylation.

-

Nucleophilic Addition: The reaction initiates with the nucleophilic addition of the 2-haloaniline to the isothiocyanate to form a thiourea intermediate.

-

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl-halide bond of the thiourea intermediate, forming a copper(III) species.

-

Reductive Elimination: Intramolecular reductive elimination from the copper(III) intermediate forms the C-S bond, yielding the 2-aminobenzothiazole and regenerating the copper(I) catalyst.

Caption: Copper-catalyzed synthesis of 2-aminobenzothiazole.

Reactivity of the 2-Aminobenzothiazole Nucleus

The reactivity of 2-aminobenzothiazole is dictated by the interplay of the electron-rich benzene ring, the nucleophilic exocyclic amino group, and the endocyclic nitrogen atom. This unique electronic distribution allows for a variety of chemical transformations.

Electrophilic Substitution on the Benzene Ring

The benzene ring of 2-aminobenzothiazole is activated towards electrophilic aromatic substitution (SEAr). The amino group at the 2-position is a powerful activating group, directing incoming electrophiles primarily to the C6-position.

Mechanism of Bromination:

The bromination of 2-aminobenzothiazole is a classic example of SEAr.

-

Generation of the Electrophile: In the presence of a Lewis acid catalyst like FeBr₃, bromine is polarized to generate a more potent electrophile, the bromonium ion (Br⁺).[4]

-

Nucleophilic Attack: The π-electrons of the benzene ring attack the bromonium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

Reactions at the Exocyclic Amino Group

The exocyclic amino group is a key site for functionalization, readily undergoing reactions such as acylation, alkylation, and condensation.

Mechanism of N-Acylation:

N-acylation is a fundamental transformation for introducing diverse side chains. The reaction with an acyl chloride in the presence of a base is a common method.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated amide.

-

Deprotonation: The base (e.g., triethylamine) removes the proton from the nitrogen atom to yield the final N-acylated product.[5]

Experimental Protocol: N-Acetylation of 2-Aminobenzothiazole [6]

-

Rationale: This protocol uses acetic acid as both the acetylating agent and the solvent, offering a greener alternative to acyl chlorides. Triethyl orthoformate and sodium azide are used to facilitate the reaction, which proceeds under reflux conditions.

-

Procedure:

-

In a round-bottom flask, combine 2-aminobenzothiazole (1 mmol), triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol) in acetic acid (1 mL) under a nitrogen atmosphere.

-

Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration and purify by flash column chromatography.

-

-

Self-Validation: The purity of the product can be assessed by TLC and melting point determination. The structure should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Condensation Reactions: Building Fused Heterocyclic Systems

The unique arrangement of the endocyclic nitrogen and the exocyclic amino group in 2-aminobenzothiazole makes it an excellent building block for the synthesis of fused heterocyclic systems through condensation reactions.[3][7]

Mechanism of Pyrimido[2,1-b]benzothiazole Synthesis (Knoevenagel-Michael Addition):

The one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and a β-dicarbonyl compound is a powerful method for constructing the pyrimido[2,1-b]benzothiazole scaffold.[8][9]

-

Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound, catalyzed by a base, to form an α,β-unsaturated intermediate.[10]

-

Michael Addition: The endocyclic nitrogen of 2-aminobenzothiazole acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated intermediate.

-

Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks one of the carbonyl groups of the β-dicarbonyl moiety in an intramolecular fashion, followed by dehydration to form the fused pyrimidine ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journal.umpr.ac.id [journal.umpr.ac.id]

- 7. arkat-usa.org [arkat-usa.org]

- 8. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Knoevenagel Condensation [organic-chemistry.org]

The 2-Aminobenzothiazole Core: A Comprehensive Technical Guide to Synthesis, Functionalization, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole (2-ABT) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a diverse array of biologically active compounds.[1] This guide offers an in-depth exploration of the 2-ABT core, from its fundamental synthesis and versatile functionalization to its significant role in the development of novel therapeutics, particularly in oncology. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for professionals in drug discovery and development.

The 2-Aminobenzothiazole Scaffold: Structural Significance and Synthetic Access

The unique arrangement of a benzene ring fused to a thiazole ring, with a critical amino group at the 2-position, endows the 2-ABT core with a distinct combination of electronic and steric properties.[2] This configuration provides a versatile platform for interaction with a wide range of biological targets. The C2-amino group, in particular, serves as a key handle for synthetic modification, allowing for the facile introduction of various pharmacophores to modulate biological activity, solubility, and other pharmacokinetic properties.[1]

Core Synthesis: The Hugershoff Reaction and Modern Alternatives

The classical and most widely employed method for constructing the 2-aminobenzothiazole core is the Hugershoff reaction, which involves the oxidative cyclization of arylthioureas.[3] However, modern methodologies, such as solid-phase synthesis and metal-catalyzed tandem reactions, offer improved efficiency and broader substrate scope.[2][4]

This protocol details a common laboratory-scale synthesis of the 2-aminobenzothiazole core.

Materials:

-

Substituted aniline (1 equivalent)

-

Ammonium thiocyanate (1 equivalent)

-

Glacial acetic acid

-

Bromine (1 equivalent)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the substituted aniline and ammonium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature to facilitate the in-situ formation of the corresponding arylthiourea.

-

Cool the reaction mixture in an ice bath to below 10°C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred mixture, maintaining the temperature below 10°C. The bromine acts as an oxidizing agent to promote the electrophilic cyclization.

-

After the complete addition of bromine, continue to stir the reaction mixture at room temperature for several hours to ensure the completion of the cyclization.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid and salts, and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified 2-aminobenzothiazole derivative.[5]

Strategic Functionalization of the 2-Aminobenzothiazole Core

The therapeutic potential of the 2-ABT scaffold is unlocked through strategic functionalization. The primary sites for modification are the exocyclic amino group at the C2-position and the benzene ring. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological profile of the resulting derivatives.

N-Functionalization at the C2-Amino Group

The reactivity of the C2-amino group allows for a variety of chemical transformations, including acylation, the formation of Schiff bases, and N-alkylation.

This protocol describes the acylation of 2-aminobenzothiazole with an acyl chloride, a common method to introduce amide functionalities.

Materials:

-

2-Aminobenzothiazole (0.05 mol)

-

Triethylamine (0.05 mol)

-

Dry benzene (50 mL)

-

Chloroacetyl chloride (0.05 mol)

-

Ice bath

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, prepare a stirred solution of 2-aminobenzothiazole and triethylamine in dry benzene. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Cool the flask in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled, stirred solution.

-

After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.

-

Filter off the precipitated triethylamine hydrochloride.

-

Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours to drive the reaction to completion.

-

Concentrate the solution under reduced pressure to obtain the crude N-acylated product, which can be further purified by column chromatography.[6]

Functionalization of the Benzene Ring

The benzene portion of the 2-ABT core can be functionalized to modulate lipophilicity, electronic properties, and steric bulk, all of which can significantly impact biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents.

This protocol outlines a general procedure for the Suzuki coupling of a bromo-substituted 2-aminobenzothiazole with an arylboronic acid.

Materials:

-

N-Boc-2-amino-5-bromobenzothiazole (1 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine N-Boc-2-amino-5-bromobenzothiazole, the arylboronic acid, the palladium catalyst, and the base. The Boc protecting group on the amino functionality enhances solubility and can modulate electronic properties.[7]

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment, which is crucial for the catalytic cycle.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and proceed with a standard aqueous workup and purification by column chromatography to isolate the desired arylated 2-aminobenzothiazole derivative.[7][8]

Therapeutic Applications: Targeting Cancer with 2-Aminobenzothiazole Derivatives

Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[9] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[13] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3K.[10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Quantitative Anticancer Activity

The potency of 2-aminobenzothiazole derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes the in vitro antiproliferative activity of selected 2-aminobenzothiazole compounds.

| Compound ID/Description | Cell Line | IC₅₀ (µM) | Reference |

| OMS14 | A549 (Lung Cancer) | 26.09 | [14] |

| OMS14 | MCF-7 (Breast Cancer) | 22.13 | [14] |

| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | [15] |

| Compound 13 | A549 (Lung Cancer) | 9.62 ± 1.14 | [15] |

| Compound 20 | HepG2 (Liver Cancer) | 9.99 | [15] |

| Compound 20 | HCT-116 (Colon Cancer) | 7.44 | [15] |

| Compound 20 | MCF-7 (Breast Cancer) | 8.27 | [15] |

| Compound 23 (VEGFR-2 inhibitor) | HT-29 (Colon Cancer) | - | [15] |

| Compound 38 (CDK2 inhibitor) | HeLa (Cervical Cancer) | Submicromolar | [15] |

| Compound 17d | HepG2 (Liver Cancer) | 0.41 ± 0.01 | [16] |

Antimicrobial Potential of 2-Aminobenzothiazole Derivatives

Beyond their anticancer properties, 2-aminobenzothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[17] The functionalization of the 2-ABT core is critical in determining the spectrum and potency of its antimicrobial effects.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Compound 1n | Candida albicans | 4-8 | [17] |

| Compound 1o | Candida parapsilosis | 4-8 | [17] |

| Compound 1o | Candida tropicalis | 4-8 | [17] |

| Compound 16c | Staphylococcus aureus | 0.025 mM | [18] |

| Compound 28 | Mycobacterium tuberculosis | 20-40 µM | [19] |

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic accessibility and the ease of functionalization at multiple positions provide a robust framework for the generation of large and diverse compound libraries. The demonstrated efficacy of 2-ABT derivatives as potent anticancer and antimicrobial agents underscores their therapeutic potential. Future research will likely focus on the development of more selective and potent inhibitors through sophisticated structure-based drug design and the exploration of novel functionalization strategies. The solid-phase synthesis of 2-ABT libraries will undoubtedly accelerate the identification of new lead compounds with improved pharmacological profiles, paving the way for the next generation of 2-aminobenzothiazole-based therapeutics.

References

- Yadav, G., & Sharma, P. (2012). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 14(10), 553-557.

- Kanagavalli, K., et al. (2019). Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2-Aminobenzothiazole. Revista Electronica de Veterinaria, 20(3).

- Krasavin, M. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(9), 2686.

- Gull, Y., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 23(11), 2859.

- Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 66, 349-357.

- Zhong, L., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477.

- Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.

- Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Education and Scientific Studies, 15(2), 154-167.

- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Journal of the Indian Chemical Society, 83(10), 1045-1048.

- Salih, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(50), 47849-47866.

- Ding, Q., et al. (2010). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 12(9), 1607-1610.

- Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg/mL).

- Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(4), 1205.

- Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e02633-22.

- El-Metwaly, A. M., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. Scientific Reports, 14(1), 11626.

- Salih, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(50), 47849-47866.

- Gull, Y., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.

- Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 834572.

- Al-Suhaimi, K. S., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 28(13), 5081.

- Zhong, L., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477.

- Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(7), 2960-2964.

- Synthesis of 6-N-functionalized derivatives of 2-aminobenzothiazoles 30–32.

- Molavi, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Journal of Cellular and Molecular Medicine, 25(17), 8173-8185.

- Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 1-17.

- Syed, D. N., et al. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 301(1), 115-124.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. veterinaria.org [veterinaria.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. journals.asm.org [journals.asm.org]

A Comprehensive Technical Guide to the Synthesis of 2-Aminobenzothiazoles from Arylthioureas

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This guide offers an in-depth exploration of the synthesis of 2-aminobenzothiazoles, with a primary focus on the oxidative cyclization of arylthiourea precursors. We will dissect the foundational Hugerschoff reaction, elucidate the underlying mechanisms, and navigate through a landscape of modern, efficient, and sustainable synthetic methodologies. This document is crafted for researchers, scientists, and professionals in drug development, providing both robust theoretical grounding and actionable experimental protocols to empower innovation in the laboratory.

The Strategic Importance of the 2-Aminobenzothiazole Core

The benzothiazole ring system, particularly when substituted with an amino group at the 2-position, exhibits a remarkable versatility in its interactions with biological targets.[2] This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Notable examples include Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis, and Frentizole, an antiviral and immunosuppressive agent.[3][4] The synthetic accessibility of the 2-aminobenzothiazole core, primarily from readily available arylthioureas, further enhances its appeal in drug discovery programs, where the rapid generation of diverse compound libraries is paramount.[1][5]

The Hugerschoff Reaction: A Foundational Pathway

The classical and most established method for synthesizing 2-aminobenzothiazoles from arylthioureas is the Hugerschoff reaction.[6] This reaction involves the oxidative cyclization of an N-arylthiourea, typically using bromine in an inert solvent like chloroform or acetic acid.[1][7][8]

The Underlying Mechanism: An Electrophilic Cascade

The generally accepted mechanism of the Hugerschoff reaction is an electrophilic cascade. The process is initiated by the electrophilic attack of the oxidizing agent (e.g., bromine) on the electron-rich sulfur atom of the arylthiourea. This forms a reactive sulfenyl halide intermediate. Subsequently, an intramolecular electrophilic aromatic substitution occurs, where the ortho-carbon of the aryl ring attacks the activated sulfur, leading to the formation of the benzothiazole ring system. The final step involves the elimination of a proton and the oxidizing agent's leaving group to afford the 2-aminobenzothiazole product.

Caption: Generalized mechanism of the Hugerschoff reaction.

Classical Experimental Protocol: Bromine-Mediated Cyclization

A traditional protocol for the synthesis of 2-aminobenzothiazoles involves the condensation of arylthioureas with bromine in chloroform.[7]

Step-by-Step Protocol:

-

Dissolve the N-arylthiourea in a suitable solvent, such as chloroform or glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

The reaction mixture is then typically neutralized with a base (e.g., ammonia or sodium carbonate solution) to precipitate the crude product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Modern Synthetic Methodologies: Towards Efficiency and Sustainability

While the Hugerschoff reaction is historically significant, its reliance on stoichiometric amounts of corrosive and hazardous halogens has prompted the development of more efficient and environmentally benign alternatives.[9] Modern approaches often employ catalytic systems and greener reaction conditions.

Transition Metal-Catalyzed Oxidative Cyclization

Various transition metals have been successfully employed to catalyze the oxidative cyclization of arylthioureas, offering milder reaction conditions and broader substrate scope.

-

Ruthenium (Ru) Catalysis: RuCl₃ has been shown to be an effective catalyst for the intramolecular oxidative coupling of N-arylthioureas, providing good to excellent yields of 2-aminobenzothiazoles.[10][11]

-

Palladium (Pd) Catalysis: Palladium acetate (Pd(OAc)₂) can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas.[10] This method avoids the formation of intermolecular coupling byproducts.

-

Nickel (Ni) Catalysis: Ni(II) complexes have also been utilized for the synthesis of 2-aminobenzothiazoles from N-arylthioureas.[10][12]

-

Copper (Cu) Catalysis: Copper catalysts, such as CuI and CuO, are attractive due to their low cost and low toxicity.[10] Copper-catalyzed reactions can often be performed in greener solvents like water.[13]

-

Iron (Fe) Catalysis: FeCl₃ has been used to catalyze the tandem reaction of 2-iodoaniline with isothiocyanate in water, providing an environmentally friendly route to 2-aminobenzothiazoles.[13]

Caption: A simplified representation of a catalytic cycle for the synthesis of 2-aminobenzothiazoles.

Metal-Free and Greener Approaches

In line with the principles of green chemistry, several metal-free and sustainable methods have been developed.

-

Iodine-Catalyzed Reactions: Molecular iodine can act as a catalyst in the presence of an oxidant, such as molecular oxygen, to promote the synthesis of 2-aminobenzothiazoles.[14][15][16] This approach is advantageous as it uses an inexpensive and readily available catalyst and a green oxidant, with water being the only byproduct.[14]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[17] Copper-catalyzed synthesis of 2-aminobenzothiazoles under microwave irradiation in ethanol is a notable example of a green and efficient protocol.[17]

-

Synthesis in Green Solvents: The use of environmentally benign solvents like water or ionic liquids is a key aspect of green chemistry.[13][18] The FeCl₃-catalyzed synthesis in water is a prime example of this approach.[13]

| Method | Catalyst/Reagent | Oxidant | Solvent | Key Advantages |

| Hugerschoff | Bromine (Br₂) | Self-oxidizing | Chloroform/Acetic Acid | Well-established, simple |

| Ru-catalyzed | RuCl₃ | - | - | High yields for electron-rich substrates |

| Pd-catalyzed | Pd(OAc)₂ | - | - | Avoids intermolecular coupling |

| Cu-catalyzed | CuI, CuO | - | Water, Ethanol | Low cost, low toxicity, green solvents |

| Fe-catalyzed | FeCl₃ | - | Water | Environmentally benign, practical |

| Iodine-catalyzed | Iodine (I₂) | Molecular Oxygen (O₂) | Chlorobenzene | Metal-free, green oxidant, scalable |

| Microwave | CuI | - | Ethanol | Rapid, high yields, energy efficient |

Table 1: Comparison of different synthetic methodologies for 2-aminobenzothiazoles from arylthioureas.

Solid-Phase Synthesis for Library Generation

For applications in drug discovery, the ability to rapidly synthesize a diverse library of compounds is crucial. Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of 2-aminobenzothiazole derivatives.[1] A common strategy involves the use of a resin-bound acyl-isothiocyanate, which is reacted with a library of anilines to generate resin-bound N-acyl, N'-phenyl-thioureas.[19][20] These intermediates are then cyclized on the solid support, and the final products are cleaved from the resin.[19][20]

Caption: A generalized workflow for the solid-phase synthesis of 2-aminobenzothiazole libraries.

Generalized Solid-Phase Experimental Protocol

This protocol is based on a traceless solid-supported method.[19]

Step-by-Step Protocol:

-

Preparation of Resin-Bound Acyl-isothiocyanate:

-

Swell carboxy-polystyrene resin in dichloromethane (DCM).

-

Treat the resin with thionyl chloride in DCM to form the resin-bound acyl chloride.

-

Wash the resin thoroughly with DCM.

-

Treat the acyl chloride resin with potassium thiocyanate in tetrahydrofuran (THF) to yield the resin-bound acyl-isothiocyanate.

-

Wash the resin and dry under vacuum.

-

-

Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas:

-

Swell the acyl-isothiocyanate resin in N,N-dimethylformamide (DMF).

-

Add a solution of the desired aniline derivative in DMF.

-

Agitate the mixture at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Cyclization to Form the Benzothiazole Scaffold:

-

Treat the resin-bound thiourea with a suitable cyclizing agent (e.g., trifluoroacetic acid and 1,8-diazabicycloundec-7-ene in DCM).

-

Agitate the mixture at room temperature.

-

Wash the resin with DCM.

-

-

Cleavage to Obtain the Final Product:

-

Treat the resin with a solution of hydrazine monohydrate in ethanol.

-

Agitate the mixture.

-

Filter the resin and collect the filtrate containing the 2-aminobenzothiazole product.

-

Evaporate the solvent to obtain the crude product, which can be purified if necessary.[19]

-

Conclusion and Future Perspectives

The synthesis of 2-aminobenzothiazoles from arylthioureas has evolved significantly from the classical Hugerschoff reaction to a diverse array of modern, catalytic, and green methodologies. The development of transition metal-catalyzed and metal-free approaches has not only improved the efficiency and substrate scope but has also addressed the environmental concerns associated with traditional methods. The advent of solid-phase synthesis has further revolutionized the field, enabling the rapid generation of compound libraries for drug discovery.

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic routes. The exploration of novel catalytic systems, the use of flow chemistry for continuous production, and the application of biocatalysis are promising avenues for further innovation. As our understanding of the biological importance of the 2-aminobenzothiazole scaffold continues to grow, the demand for efficient and versatile synthetic methods will undoubtedly increase, driving further advancements in this exciting field of organic chemistry.

References

- Design and green synthesis of 2-(diarylalkyl)aminobenzothiazole derivatives and their dual activities as angiotensin converting enzyme inhibitors and calcium channel blockers. (2014). Eur J Med Chem.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.).

- Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal.

- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.).

- Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (n.d.). Green Chemistry (RSC Publishing).

- 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM.

- A Technical Guide to the Synthesis of 2-Aminobenzothiazole: Core Pathways and Modern Methodologies. (n.d.). Benchchem.

- Zhao, J., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Chemistry Portal.

- Ni(II)-catalyzed synthesis of 2-aminobenzothiazoles 3a–t from N-arylthioureas. (n.d.).

- Ru(III)-catalyzed synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. (n.d.).

- Clark, R. D., & Pridgen, H. S. (1982). Preparation of 2-aminobenzothiazoles. U.S.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). New Journal of Chemistry (RSC Publishing).

- Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation. (2022).

- 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.).

- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2025).

- Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: Application Notes and Protocols. (n.d.). Benchchem.

- Application Notes & Protocols: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library. (n.d.). Benchchem.

- Zhao, J., et al. (2013). Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas. PubMed.

- Scheme 1.

- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajesm.in [iajesm.in]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 15. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]

- 16. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpsr.com [ijpsr.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Aminobenzothiazole

Introduction: The Analytical Significance of 2-Aminobenzothiazole

2-Aminobenzothiazole (2-ABT) is a foundational heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. Its derivatives exhibit a wide spectrum of pharmacological activities, making it a "privileged structure" in the design of novel therapeutic agents. Accurate structural elucidation is paramount in the development of these compounds, and mass spectrometry (MS) stands as a cornerstone analytical technique for providing definitive molecular weight and structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the characteristic fragmentation behavior of 2-aminobenzothiazole, primarily under Electron Ionization (EI), providing the mechanistic insights and practical protocols necessary for its unambiguous identification.

Core Principles: Ionization and Fragmentation

Mass spectrometry begins with the ionization of the analyte. The choice of ionization technique profoundly influences the resulting mass spectrum.

-

Electron Ionization (EI): A "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for structural elucidation as the resulting fragment ions serve as a molecular fingerprint.[1][2]

-

Electrospray Ionization (ESI): A "soft" ionization technique where ions are generated from a solution. ESI imparts minimal excess energy, typically resulting in the observation of the protonated molecule, [M+H]⁺, with little to no fragmentation.[1][2] This is highly useful for confirming molecular weight but provides limited structural detail on its own.

This guide will focus primarily on the fragmentation patterns observed under Electron Ionization, as they are the most informative for structural characterization of the 2-aminobenzothiazole core.

Electron Ionization Mass Spectrum of 2-Aminobenzothiazole

The EI mass spectrum of 2-aminobenzothiazole is characterized by a prominent molecular ion peak and a series of diagnostic fragment ions that reveal the inherent stability and cleavage points of the fused ring system.

| m/z Value | Proposed Fragment | Relative Intensity (Typical) |

| 150 | [M]⁺˙ | Base Peak (100%) |

| 123 | [M - HCN]⁺˙ | Moderate |

| 108 | [C₆H₄S]⁺˙ | Moderate to High |

| 96 | [C₅H₄S]⁺˙ | Moderate |

Data derived from expected fragmentation patterns and spectral databases.[1][2]

Mechanistic Elucidation of Key Fragmentation Pathways

As a Senior Application Scientist, it is crucial not just to identify fragments, but to understand the causality behind their formation. The fragmentation of the 2-aminobenzothiazole molecular ion (m/z 150) is a logical cascade of bond cleavages driven by the stability of the resulting ions and neutral losses.

Formation of the Molecular Ion, [M]⁺˙ at m/z 150

Upon electron impact, a high-energy electron is ejected from the 2-aminobenzothiazole molecule, most commonly from a non-bonding lone pair on one of the heteroatoms (sulfur or nitrogen), resulting in a radical cation with a mass-to-charge ratio of 150. Due to the stability of the aromatic fused-ring system, this molecular ion is typically the most abundant ion in the spectrum, or the "base peak".

Pathway 1: Loss of Hydrogen Cyanide to form m/z 123

A characteristic fragmentation of many nitrogen-containing heterocycles is the elimination of a stable neutral molecule like hydrogen cyanide (HCN). For 2-aminobenzothiazole, this involves the cleavage of the thiazole ring. The molecular ion undergoes rearrangement, leading to the expulsion of a 27 u neutral fragment (HCN), resulting in the fragment ion at m/z 123.

Pathway 2: Retro-Diels-Alder (RDA) Fragmentation

Fused heterocyclic systems like benzothiazole are known to undergo a characteristic fragmentation known as a retro-Diels-Alder (RDA) reaction. This pericyclic reaction involves the concerted cleavage of two bonds within the thiazole ring, leading to the expulsion of a neutral diene or dienophile.

-

Formation of m/z 108: The primary RDA pathway involves the cleavage of the S1-C2 and C3a-N3 bonds of the thiazole ring. This results in the elimination of a neutral C₂H₂N₂ fragment (diazetine, 42 u), leaving a stable radical cation of benzyne sulfide at m/z 108 ([C₆H₄S]⁺˙).

-

Formation of m/z 96: An alternative fragmentation, which can be rationalized as a subsequent loss or a different initial cleavage, involves the expulsion of the C2-N3-HCN portion. This pathway leads to the formation of an ion at m/z 96 . This fragment likely corresponds to the loss of a C₃H₂S neutral fragment from the molecular ion, although its formation is complex and may involve rearrangements.

The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.

Experimental Protocols for Mass Spectrometric Analysis

To ensure the acquisition of high-quality, reproducible mass spectra, adherence to validated experimental protocols is essential. Below are detailed, field-proven starting points for the analysis of 2-aminobenzothiazole using both GC-MS and LC-MS.

Protocol 1: GC-MS for EI Fragmentation Analysis

This method is ideal for obtaining the detailed fragmentation pattern discussed above.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve 2-aminobenzothiazole in a volatile, GC-compatible solvent such as methanol or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Gas Chromatography (GC) Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

-

Protocol 2: LC-MS/MS for Molecular Weight Confirmation and Quantification

This method is suited for confirming the molecular weight via soft ionization (ESI) and for quantitative analysis in complex matrices.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-aminobenzothiazole in methanol (e.g., 1 mg/mL).

-

Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards and a working solution of ~1 µg/mL for infusion.